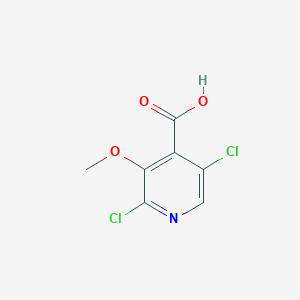

2,5-Dichloro-3-methoxyisonicotinic acid

Description

Properties

IUPAC Name |

2,5-dichloro-3-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-5-4(7(11)12)3(8)2-10-6(5)9/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXYREZMKGHSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235982 | |

| Record name | 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-55-3 | |

| Record name | 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methoxyisonicotinic acid typically involves the chlorination of 3-methoxyisonicotinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methoxyisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidized forms of the compound, potentially leading to the formation of quinones or other oxidized derivatives.

Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

2,5-Dichloro-3-methoxyisonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methoxyisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,5-Dichloro-3-methoxyisonicotinic acid

- Molecular Formula: C₇H₅Cl₂NO₃

- Molecular Weight : 222.03 g/mol

- CAS Registry Number : 1305324-55-3

- Catalog Identifiers : HB167 (), QB-2917 (), MFCD20487034

- Purity : 98% (HPLC) ()

Structural Features :

This pyridine derivative contains two chlorine atoms at positions 2 and 5, a methoxy group at position 3, and a carboxylic acid group at position 4. The electron-withdrawing chlorine atoms and electron-donating methoxy group create distinct electronic effects on the aromatic ring, influencing reactivity and intermolecular interactions.

Applications: Primarily used as a research chemical, it is cataloged by suppliers like Combi-Blocks and Pyridine Compound specialists, with prices ranging from $300 (1 g) to $3,600 (25 g) ().

Comparative Analysis with Structural Analogs

Core Heterocycle and Functional Group Variations

The table below highlights key structural and commercial differences between this compound and related compounds:

Key Structural and Functional Differences

Core Heterocycle :

- The target compound’s pyridine ring (basic nitrogen) contrasts with benzene (neutral, ), benzothiophene (sulfur-containing, ), and thiophene (electron-rich sulfur heterocycle, ). Pyridine’s inherent polarity may enhance solubility in polar solvents compared to benzene derivatives.

Methoxy Group: The 3-OCH₃ group in the target compound donates electrons via resonance, counterbalancing chlorine’s electron-withdrawing effects. This balance is absent in non-methoxy analogs like 2,3-dichloro-N-methylbenzamide ().

Functional Groups :

Physicochemical and Commercial Implications

Price and Availability : The target compound is significantly more expensive than 2-methoxyisonicotinic acid ($300/g vs. \sim$32/g), reflecting synthetic challenges in introducing multiple halogens and maintaining high purity ().

Biological Activity

Overview

2,5-Dichloro-3-methoxyisonicotinic acid (DCMIA) is a halogenated heterocyclic compound with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of DCMIA involves exploring its mechanisms of action, interactions with biomolecules, and its effects on different biological systems.

The biological activity of DCMIA is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to alterations in their activity. This interaction can result in various biological effects, including:

- Enzyme Inhibition : DCMIA has been shown to inhibit the activity of certain enzymes, which can affect metabolic pathways and cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that DCMIA exhibits antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Research has indicated that DCMIA may have antiproliferative effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

DCMIA's antimicrobial efficacy has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 78.12 |

These results indicate that DCMIA possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that DCMIA exhibits antiproliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical cancer) | 226 |

| A549 (Lung cancer) | 242.52 |

These findings suggest that DCMIA could be a promising candidate for further development as an anticancer agent.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that DCMIA effectively inhibited the enzyme activity of specific targets involved in bacterial metabolism, leading to reduced growth rates of pathogenic bacteria. This inhibition was attributed to the compound's structural features that facilitate binding to the enzyme's active site.

- Antiproliferative Effects : In another study focusing on cancer cell lines, DCMIA was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests a mechanism where DCMIA not only inhibits cell growth but also triggers programmed cell death, highlighting its potential as a therapeutic agent .

Comparative Analysis

When comparing DCMIA with similar compounds such as 3,5-Dichloro-2-methoxyisonicotinic acid, it is evident that the unique substitution pattern of DCMIA contributes to its distinct chemical and biological properties. This uniqueness could lead to varying reactivity and biological activities, making it valuable for specific research applications.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H5Cl2NO3 | Antimicrobial, Anticancer |

| 3,5-Dichloro-2-methoxyisonicotinic acid | C7H5Cl2NO3 | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.